2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide
Overview
Description
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide is an organic compound with the molecular formula C16H20BrNO4 It is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenoxy ring, along with a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce the bromo group at the 5-position.
Formylation: The brominated intermediate is then subjected to formylation to introduce the formyl group at the 4-position.
Etherification: The formylated intermediate undergoes etherification with chloroacetic acid to form the phenoxyacetic acid derivative.
Amidation: Finally, the phenoxyacetic acid derivative is reacted with cyclohexylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(5-bromo-4-carboxy-2-methoxyphenoxy)-N-cyclohexylacetamide.
Reduction: 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N-cyclohexylacetamide.
Substitution: 2-(5-substituted-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide.
Scientific Research Applications
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The methoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid
- 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide
Uniqueness
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide is unique due to the presence of the cyclohexylacetamide moiety, which can enhance its hydrophobicity and binding affinity to certain molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-21-14-7-11(9-19)13(17)8-15(14)22-10-16(20)18-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPFROURATWXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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